

# A Comparative Guide to Clinical Trial Results of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have shown considerable promise in treating a variety of malignancies characterized by FGFR alterations, as well as certain genetic disorders. This guide provides an objective comparison of the clinical trial performance of several key FGFR inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

### **FGFR Signaling Pathway**

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, can lead to uncontrolled cell proliferation and tumorigenesis.[1]





Click to download full resolution via product page

FGFR Signaling Pathway Diagram

# Comparative Efficacy of FGFR Inhibitors in Clinical Trials

The following tables summarize the key efficacy data from pivotal clinical trials of prominent FGFR inhibitors.

#### **Cholangiocarcinoma (CCA)**



| Inhibitor        | Trial<br>Name                          | Phase | Patient<br>Populati<br>on                                                                                                               | Objectiv e Respons e Rate (ORR) | Median Duration of Respons e (DOR) | Median<br>Progress<br>ion-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------|----------------------------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|------------------------------------|-----------------------------------------------------|---------------------------------------|
| Pemigati<br>nib  | FIGHT-<br>202[6][7]<br>[8]             | 2     | Previousl y treated, advance d/metast atic CCA with FGFR2 fusions/r earrange ments                                                      | 37%[8]                          | 9.1<br>months[8<br>]               | 7.0<br>months[8<br>]                                | 17.5<br>months[8<br>]                 |
| Futibatini<br>b  | FOENIX-<br>CCA2[9]<br>[10][11]<br>[12] | 2     | Previousl y treated, unresect able, locally advance d or metastati c intrahepa tic CCA with FGFR2 gene fusions or other rearrang ements | 42%[10]                         | 9.7<br>months[1<br>0]              | 9.0<br>months                                       | 21.7<br>months[1<br>0]                |
| Infigratini<br>b | CBGJ39<br>8X2204                       | 2     | Previousl<br>y treated,<br>advance                                                                                                      | 23.1%                           | 5.0<br>months                      | 7.3<br>months                                       | 12.2<br>months                        |



d cholangio carcinom a with FGFR2 gene fusions or transloca

tions

## **Urothelial Carcinoma (UC)**



| Inhibitor       | Trial<br>Name                         | Phase | Patient<br>Populati<br>on                                                                          | Objectiv e Respons e Rate (ORR) | Median Duration of Respons e (DOR) | Median<br>Progress<br>ion-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------|---------------------------------------|-------|----------------------------------------------------------------------------------------------------|---------------------------------|------------------------------------|-----------------------------------------------------|---------------------------------------|
| Erdafitini<br>b | THOR<br>(Cohort<br>1)[13][14]         | 3     | Advance d or metastati c UC with select FGFR alteration s, progress ed after anti-PD- (L)1 therapy | 45.6%<br>[14]                   | Not<br>Reported                    | 5.6<br>months[1<br>3]                               | 12.1<br>months[1<br>3]                |
| Erdafitini<br>b | THOR<br>(Cohort<br>2)[15][16]<br>[17] | 3     | Metastati c UC with FGFR alteration s, progress ed after 1 prior treatment (not anti- PD-(L)1)     | 40%                             | 4.3<br>months                      | 4.4<br>months                                       | 10.9<br>months                        |

## Achondroplasia



| Inhibitor    | Trial Name                          | Phase | Patient<br>Population         | Primary<br>Efficacy<br>Endpoint                          | Key Results                                                |
|--------------|-------------------------------------|-------|-------------------------------|----------------------------------------------------------|------------------------------------------------------------|
| Infigratinib | PROPEL<br>2[18][19][20]<br>[21][22] | 2     | Children with achondroplas ia | Change from baseline in Annualized Height Velocity (AHV) | Statistically<br>significant<br>mean<br>increase in<br>AHV |

### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials discussed.

#### FIGHT-202 (Pemigatinib in Cholangiocarcinoma)

- Study Design: A multicenter, open-label, single-arm, phase 2 study.[6][8]
- Patient Population: Patients aged ≥18 years with previously treated, advanced/metastatic or surgically unresectable cholangiocarcinoma with documented FGF/FGFR status. Patients were enrolled into three cohorts: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6][7][8]
- Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[7][8]
- Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[23][7]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
   Overall Survival (OS), and safety.[7][8]

#### **FOENIX-CCA2** (Futibatinib in Cholangiocarcinoma)

Study Design: A multicenter, open-label, single-arm, phase 2 study.[24][9][11][12]



- Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 gene fusion or other rearrangement.[9][11]
- Intervention: Futibatinib administered orally at a dose of 20 mg once daily.[24][9]
- Primary Endpoint: Objective Response Rate (ORR) as assessed by independent central review.[9][11]
- Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR),
   Progression-Free Survival (PFS), Overall Survival (OS), and safety.[12]

#### **THOR (Erdafitinib in Urothelial Carcinoma)**

- Study Design: A randomized, open-label, phase 3 study with two independent cohorts.[13]
   [16]
- Patient Population:
  - Cohort 1: Patients with advanced or metastatic urothelial cancer with select FGFR
    alterations who had progressed after one or two prior treatments, including an anti-PD(L)1 agent.[13][16]
  - Cohort 2: Patients with metastatic urothelial cancer with select FGFR alterations who had
     progressed after one prior treatment that did not contain an anti-PD-(L)1 agent.[15][16]
- Intervention:
  - Cohort 1: Patients were randomized to receive either erdafitinib or the investigator's choice of chemotherapy (docetaxel or vinflunine).[13]
  - Cohort 2: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with pharmacodynamically guided uptitration to 9 mg) or pembrolizumab (200 mg every 3 weeks).[15][17]
- Primary Endpoint: Overall Survival (OS).[15]



 Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[15]

#### **PROPEL 2 (Infigratinib in Achondroplasia)**

- Study Design: A phase 2, open-label, dose-escalation and dose-expansion study.[18][19][20]
   [21]
- Patient Population: Children with achondroplasia who had previously participated in the PROPEL natural history study for at least 6 months.[18][20][22]
- Intervention: Oral infigratinib administered in ascending dose cohorts.[19][21]
- Primary Endpoints: Treatment-emergent adverse events and change from baseline in Annualized Height Velocity (AHV).[20][21]
- Secondary Endpoints: Characterization of the pharmacokinetic profile of infigratinib, and changes in anthropometric parameters and body proportionality.[20][21]

#### Safety and Tolerability

A summary of common treatment-related adverse events (TRAEs) observed in the clinical trials of these FGFR inhibitors is presented below.

| Inhibitor    | Common Treatment-Related Adverse Events (TRAEs)                                                                       |
|--------------|-----------------------------------------------------------------------------------------------------------------------|
| Pemigatinib  | Hyperphosphatemia, alopecia, diarrhea, fatigue, nausea, constipation, stomatitis, dry mouth.                          |
| Futibatinib  | Hyperphosphatemia, diarrhea, dry mouth, alopecia, dry skin, fatigue.[10]                                              |
| Erdafitinib  | Hyperphosphatemia, stomatitis, diarrhea, dry mouth, fatigue, dysgeusia, nail dystrophy, alopecia, hand-foot syndrome. |
| Infigratinib | Hyperphosphatemia, stomatitis, fatigue, alopecia, decreased appetite, dry eye.                                        |



#### Conclusion

FGFR inhibitors have demonstrated significant clinical activity across a range of cancers with specific FGFR alterations and in the treatment of achondroplasia. The data presented in this guide highlight the efficacy and safety profiles of several leading compounds in this class. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies. Continued research, including head-to-head trials and the identification of resistance mechanisms, will be crucial in optimizing the use of these targeted therapies and improving patient outcomes. The detailed experimental protocols and signaling pathway information provided aim to support further investigation and development in this promising area of precision medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 7. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 8. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]



- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 14. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma The ASCO Post [ascopost.com]
- 15. Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 16. urotoday.com [urotoday.com]
- 17. Erdafitinib versus pembrolizumab in pretreated patients with advanced or metastatic urothelial cancer with select FGFR alterations: cohort 2 of the randomized phase III THOR trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. qedtx.com [qedtx.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trial Results of FGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#clinical-trial-results-comparison-for-fgfr-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com